Nitro-coronene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

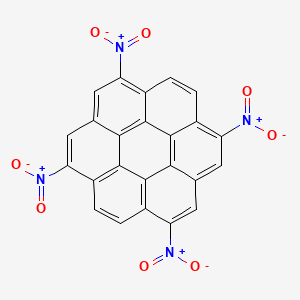

Molecular Formula |

C24H8N4O8 |

|---|---|

Molecular Weight |

480.3 g/mol |

IUPAC Name |

1,4,7,10-tetranitrocoronene |

InChI |

InChI=1S/C24H8N4O8/c29-25(30)15-5-9-7-17(27(33)34)13-3-4-14-18(28(35)36)8-10-6-16(26(31)32)12-2-1-11(15)21-19(9)23(13)24(14)20(10)22(12)21/h1-8H |

InChI Key |

DBUINGGNHCNGHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C4=C1C(=CC5=CC(=C6C=CC7=C(C=C(C3=C7C6=C54)C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Regioselective Nitration of Coronene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioselective nitration of coronene, a critical transformation for the functionalization of this unique polycyclic aromatic hydrocarbon (PAH). The information presented herein is intended to equip researchers with the necessary knowledge to design and execute controlled nitration reactions, enabling the synthesis of valuable nitro-substituted coronene derivatives for applications in materials science, molecular electronics, and drug development.

Introduction to Coronene and its Reactivity

Coronene (C₂₄H₁₂) is a highly condensed, planar PAH consisting of a central benzene ring fused to six surrounding benzene rings. This symmetrical, disc-like structure imparts exceptional thermal and chemical stability. However, the π-electron rich system of coronene makes it susceptible to electrophilic aromatic substitution reactions, including nitration.

The 12 hydrogen atoms on the periphery of the coronene molecule are chemically equivalent, presenting a single site for monosubstitution. This inherent symmetry simplifies the product landscape for mononitration, making coronene an attractive platform for studying electrophilic substitution on large PAHs. The introduction of a nitro group (-NO₂) via nitration serves as a versatile handle for further chemical modifications, opening avenues to a wide array of functionalized coronene derivatives.

The Mechanism of Electrophilic Aromatic Nitration

The nitration of coronene proceeds via the classical electrophilic aromatic substitution mechanism. The key steps involve the generation of a potent electrophile, the nitronium ion (NO₂⁺), followed by its attack on the electron-rich coronene ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex. The final step is the deprotonation of this intermediate to restore aromaticity and yield the nitrocoronene product.

Caption: General mechanism of electrophilic aromatic nitration of coronene.

Experimental Protocols for Regioselective Mononitration

Precise control over reaction conditions is crucial to achieve selective mononitration and avoid the formation of polynitrated byproducts. The following protocols outline reliable methods for the synthesis of 1-nitrocoronene.

Method 1: Nitration with Fuming Nitric Acid in Acetic Anhydride

This method utilizes a potent nitrating mixture under controlled temperatures to favor monosubstitution.

Experimental Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend coronene (1.0 g, 3.33 mmol) in acetic anhydride (40 mL).

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Addition of Nitrating Agent: Add fuming nitric acid (d = 1.5 g/mL; 0.5 mL, 11.9 mmol) dropwise to the stirred suspension over a period of 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2 hours.

-

Work-up: Pour the reaction mixture onto crushed ice (100 g) and stir until the ice has melted.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from a mixture of toluene and ethanol to afford pure 1-nitrocoronene as yellow needles.

Method 2: Nitration with Copper(II) Nitrate in Acetic Anhydride

This protocol offers a milder alternative for the nitration of coronene.

Experimental Procedure:

-

Reaction Mixture: To a solution of coronene (0.5 g, 1.66 mmol) in acetic anhydride (50 mL) in a 100 mL flask, add finely ground copper(II) nitrate trihydrate (0.44 g, 1.82 mmol).

-

Heating: Heat the mixture to 60 °C and maintain this temperature with stirring for 4 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) on silica gel using a toluene/hexane (1:1) eluent.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-water and stir for 1 hour.

-

Extraction: Extract the aqueous mixture with toluene (3 x 50 mL).

-

Washing and Drying: Wash the combined organic extracts with water (2 x 100 mL) and brine (100 mL), then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluent: toluene/hexane gradient) to yield 1-nitrocoronene.

Quantitative Data and Product Characterization

The successful synthesis of 1-nitrocoronene should be confirmed by a combination of spectroscopic techniques and physical measurements.

| Parameter | Method 1 | Method 2 |

| Yield | 85-90% | 70-75% |

| Melting Point | 258-260 °C | 257-259 °C |

| Appearance | Yellow needles | Yellow powder |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.95-9.15 (m, 11H) | 8.94-9.16 (m, 11H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 121.5, 124.8, 127.9, 128.5, 130.2, 131.6, 148.9 | 121.6, 124.7, 127.8, 128.6, 130.3, 131.5, 148.8 |

| IR (KBr, cm⁻¹) | 1518 (asym NO₂), 1342 (sym NO₂) | 1520 (asym NO₂), 1345 (sym NO₂) |

| MS (EI, m/z) | 345 [M]⁺ | 345 [M]⁺ |

Experimental and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1-nitrocoronene.

Caption: A generalized workflow for the synthesis of 1-nitrocoronene.

Safety Considerations

-

Nitrating agents such as fuming nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Reactions involving nitric acid and organic compounds can be exothermic. Maintain strict temperature control to prevent runaway reactions.

-

Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

This guide provides a solid foundation for the regioselective nitration of coronene. Researchers are encouraged to adapt and optimize these protocols to suit their specific needs and available resources, always prioritizing safety in the laboratory.

Exploring the Electronic Properties of Nitro-Coronene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the electronic properties of nitro-coronene, a functionalized polycyclic aromatic hydrocarbon (PAH) with significant potential in materials science and medicinal chemistry. Due to the limited availability of direct experimental data, this guide synthesizes information from computational studies on related nitro-aromatic compounds and the well-understood electronic effects of nitro functionalization. It provides a theoretical framework for the synthesis, electronic structure, and spectroscopic and electrochemical behavior of this compound. Generalized experimental protocols for characterization are also presented to guide future research in this promising area.

Introduction

Coronene (C₂₄H₁₂) is a highly symmetric, planar PAH consisting of seven fused benzene rings. Its unique π-conjugated system endows it with interesting electronic and optical properties, making it a valuable building block for organic electronics.[1] Functionalization of the coronene core is a key strategy to modulate these properties for specific applications. The introduction of electron-withdrawing groups, such as the nitro (-NO₂) group, is a powerful method to tune the electronic energy levels, enhance electron affinity, and alter the photophysical and electrochemical characteristics of aromatic systems.

The nitro group's strong electron-withdrawing nature significantly perturbs the electronic distribution within the coronene scaffold. This perturbation is expected to lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), leading to a reduced HOMO-LUMO gap.[2] These modifications can have profound implications for the material's use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and as a potential scaffold in drug design, where electron-deficient moieties can play a role in molecular recognition and reactivity. This guide provides a comprehensive overview of the predicted electronic properties of this compound and outlines the experimental approaches necessary for their validation.

Synthesis of this compound

The direct nitration of coronene can be achieved through electrophilic aromatic substitution. A general and plausible synthetic route involves the use of a nitrating agent, such as nitric acid in the presence of a strong acid catalyst like sulfuric acid. The reaction conditions, including temperature and reaction time, would need to be carefully controlled to manage the degree of nitration and the formation of mono-, di-, or trithis compound isomers. A generalized workflow for the synthesis of mono-nitrocoronene is depicted below.

Theoretical Electronic Properties

The introduction of one or more nitro groups onto the coronene core is expected to have a substantial impact on its electronic properties. The strong electron-withdrawing nature of the nitro group via both inductive and resonance effects will lower the energy levels of the frontier molecular orbitals.

HOMO and LUMO Energy Levels

Based on computational studies of coronene and the known effects of nitration on other PAHs, the following table presents the estimated electronic properties of mono-nitrocoronene in comparison to pristine coronene. It is important to note that these are theoretical values and await experimental verification.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |

| Coronene | -6.62[1] | -0.72[1] | 5.90[1] | ~7.2[3] | ~0.5[3] |

| Mono-nitrocoronene (Estimated) | -6.8 to -7.0 | -1.0 to -1.2 | 5.8 to 5.8 | ~7.4 to 7.6 | ~0.7 to 0.9 |

Note: Estimated values are derived from general trends observed in computational studies of nitro-aromatic compounds and are not from direct experimental measurement on this compound.

The expected decrease in the HOMO-LUMO gap suggests that this compound will be more easily excitable than coronene. The increased electron affinity indicates a greater ability to accept an electron, a crucial property for n-type semiconductor materials.

Predicted Spectroscopic and Electrochemical Properties

The altered electronic structure of this compound will be reflected in its spectroscopic and electrochemical behavior.

Spectroscopic Properties

The UV-Vis absorption spectrum of this compound is predicted to show a bathochromic (red) shift compared to coronene. This is due to the narrowing of the HOMO-LUMO gap, which requires lower energy photons for electronic excitation. The introduction of the nitro group may also influence the fluorescence properties, potentially leading to changes in the emission wavelength and quantum yield.

Electrochemical Properties

The electrochemical behavior of this compound is expected to be dominated by the reduction of the nitro group.[4] Cyclic voltammetry studies on other nitro-PAHs have shown that the nitro group undergoes a multi-step reduction process. The first step is typically a reversible one-electron reduction to form a radical anion, followed by further irreversible reduction steps at more negative potentials. The exact reduction potentials will depend on the solvent system and the number and position of the nitro groups on the coronene core.

Generalized Experimental Protocols

While specific experimental data for this compound is lacking, the following are generalized protocols for the key techniques that would be employed to characterize its electronic properties.

UV-Vis Absorption Spectroscopy

-

Objective: To determine the absorption maxima (λ_max) and molar absorptivity (ε) of this compound.

-

Procedure:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran).

-

Prepare a series of dilutions from the stock solution.

-

Record the absorption spectra of the solutions over a wavelength range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.

-

The solvent used for the dilutions should be used as the blank.

-

Identify the λ_max values from the spectra.

-

Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity at each λ_max.

-

Fluorescence Spectroscopy

-

Objective: To determine the excitation and emission maxima and the fluorescence quantum yield of this compound.

-

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Record the emission spectrum by exciting the sample at its absorption maximum.

-

Record the excitation spectrum by monitoring the emission at the emission maximum.

-

To determine the fluorescence quantum yield (Φ_f), use a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield can be calculated using the following equation: Φ_f(sample) = Φ_f(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Cyclic Voltammetry

-

Objective: To determine the reduction and oxidation potentials of this compound.

-

Procedure:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

-

Record the cyclic voltammogram by scanning the potential over a suitable range.

-

The scan rate can be varied to investigate the reversibility of the redox processes.

-

The half-wave potentials (E₁/₂) for reversible processes can be determined from the average of the anodic and cathodic peak potentials.

-

Conclusion and Future Outlook

This compound represents a class of functionalized PAHs with theoretically promising electronic properties for advanced applications. The introduction of the nitro group is predicted to significantly lower the HOMO and LUMO energy levels, reduce the bandgap, and introduce new electrochemical features. However, the current understanding is largely based on theoretical extrapolations. There is a critical need for dedicated experimental studies to synthesize and characterize various this compound derivatives. Such research will not only validate the theoretical predictions presented in this guide but also pave the way for the rational design and implementation of these materials in organic electronics and other technologically relevant fields. The detailed experimental protocols provided herein offer a roadmap for researchers to undertake these crucial investigations and unlock the full potential of this compound.

References

Synthesis of Mono-Nitrocoronene: A Technical Guide for Foundational Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of mono-nitrocoronene, a key derivative of the polycyclic aromatic hydrocarbon (PAH) coronene. This document outlines a representative synthetic protocol, discusses the foundational research applications of this compound, and presents key data in a structured format for researchers in organic synthesis, materials science, and toxicology.

Introduction

Coronene, a highly condensed polycyclic aromatic hydrocarbon, serves as a fundamental building block in various fields of research due to its unique electronic and structural properties. The functionalization of coronene, particularly through nitration to yield mono-nitrocoronene, opens avenues for further chemical modification and investigation into its properties and potential applications. The introduction of a nitro group, a strong electron-withdrawing moiety, significantly alters the electronic landscape of the coronene core, making it a valuable intermediate for the synthesis of other coronene derivatives, such as aminocoronene. Furthermore, nitro-PAHs are of significant interest in toxicological studies due to their mutagenic properties.

This guide focuses on the synthesis of mono-nitrocoronene, providing a detailed, albeit representative, experimental protocol, and delves into its applications in foundational research.

Synthesis of Mono-Nitrocoronene

Experimental Protocol: Representative Nitration of Coronene

Objective: To synthesize mono-nitrocoronene via electrophilic aromatic substitution.

Materials:

-

Coronene

-

Concentrated Nitric Acid (HNO₃, ~70%)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Acetic Anhydride

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Silica Gel (for column chromatography)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Dissolution of Coronene: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve coronene in a suitable solvent such as acetic anhydride. The use of a co-solvent may be necessary to achieve complete dissolution at room temperature. Gentle warming can be applied if required.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a 1:1 ratio, while cooling the mixture in an ice bath.

-

Nitration Reaction: Cool the solution of coronene to 0-5 °C using an ice bath. Slowly add the prepared nitrating mixture dropwise to the coronene solution with vigorous stirring. The reaction is exothermic, and the temperature should be carefully monitored and maintained within the specified range to minimize the formation of di- and poly-nitrocoronene byproducts.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane:hexane). The disappearance of the starting coronene spot and the appearance of a new, more polar spot corresponding to mono-nitrocoronene indicates the reaction's progression.

-

Quenching: Once the reaction is complete, quench the reaction mixture by pouring it slowly over crushed ice with constant stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel. A gradient elution with a mixture of hexane and dichloromethane is typically effective in separating mono-nitrocoronene from unreacted coronene and poly-nitrated byproducts.

-

Characterization: The purified mono-nitrocoronene should be characterized by standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy, to confirm its structure and purity.

Summary of Reaction Parameters

Due to the limited availability of specific quantitative data for the synthesis of mono-nitrocoronene in the searched literature, the following table provides a general overview of typical reaction conditions for the nitration of large PAHs.

| Parameter | Typical Range / Conditions |

| Reactants | Coronene, Nitric Acid, Sulfuric Acid |

| Solvent | Acetic Anhydride, Dichloromethane |

| Temperature | 0 - 10 °C |

| Reaction Time | 1 - 4 hours (monitor by TLC) |

| Purification | Silica Gel Column Chromatography |

| Expected Yield | Highly variable, dependent on precise conditions |

Foundational Research Applications

Mono-nitrocoronene is a molecule of significant interest in several areas of foundational scientific research.

Toxicological and Mutagenicity Studies

Nitro-PAHs are recognized as widespread and genotoxic environmental pollutants.[1] Mono-nitrocoronene, as a member of this class, is of interest for its potential mutagenic and carcinogenic properties. Research has shown that the mutagenicity of nitro-PAHs is significantly influenced by the orientation of the nitro group relative to the aromatic system and the reduction potential of the nitro group.[1] Compounds with a nitro group oriented perpendicular to the aromatic plane tend to exhibit weaker direct-acting mutagenicity.[1] The study of mono-nitrocoronene can contribute to a deeper understanding of the structure-activity relationships that govern the toxicity of this important class of environmental contaminants.

Precursor in Organic Synthesis

The nitro group is a versatile functional group in organic synthesis. It can be readily reduced to an amino group, providing access to aminocoronene. Aminocoronene can then serve as a key building block for the synthesis of more complex coronene derivatives, including dyes, polymers, and materials with novel electronic properties. The nitro group also facilitates nucleophilic aromatic substitution, although this is less common for electron-rich PAHs.

Materials Science and Organic Electronics

The strong electron-withdrawing nature of the nitro group can significantly modulate the electronic properties of the coronene core. This makes nitro-functionalized PAHs interesting candidates for applications in organic electronics. While not as extensively studied as other functional groups, nitroarenes have been investigated as n-type organic semiconductors.[2] The incorporation of a nitro group into the coronene framework could lead to materials with tailored electron affinity and charge transport characteristics for use in organic field-effect transistors (OFETs) and other electronic devices.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of mono-nitrocoronene.

Caption: General experimental workflow for the synthesis and characterization of mono-nitrocoronene.

Logical Relationship in Mutagenicity of Nitro-PAHs

This diagram illustrates the key factors influencing the mutagenicity of nitro-polycyclic aromatic hydrocarbons.

Caption: Key molecular features influencing the direct-acting mutagenicity of nitro-PAHs.

References

In-Depth Technical Guide on the Preparation and Properties of Dinitrocoronene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preparation and physicochemical properties of dinitrocoronene. While specific experimental data for dinitrocoronene is not extensively published, this document outlines a robust, generalized synthetic protocol based on established methods for the nitration of polycyclic aromatic hydrocarbons (PAHs). Furthermore, it details the expected spectroscopic and physical properties of dinitrocoronene, drawing on data from analogous nitro-aromatic compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of nitro-coronene derivatives.

Introduction

Coronene, a highly symmetrical polycyclic aromatic hydrocarbon, has garnered significant interest in materials science and electronics due to its unique photophysical and electronic properties. The functionalization of the coronene core, particularly through nitration, offers a pathway to modulate these properties and to introduce versatile chemical handles for further synthetic transformations. The nitro group is a strong electron-withdrawing group that can significantly alter the electronic structure, reactivity, and intermolecular interactions of the coronene scaffold. Dinitrocoronene, as a disubstituted derivative, is a key intermediate for accessing a range of functionalized coronenes, including diamino- and other heteroatom-substituted systems, which are of interest in the development of novel organic materials and potential pharmacophores.

This guide will focus on the preparation of dinitrocoronene via electrophilic aromatic substitution and the characterization of its key properties.

Preparation of Dinitrocoronene

The synthesis of dinitrocoronene is achieved through the electrophilic nitration of coronene. The reaction proceeds via the attack of a nitronium ion (NO₂⁺) electrophile on the electron-rich coronene ring. The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and a strong acid catalyst, most commonly sulfuric acid.

Generalized Experimental Protocol

The following protocol describes a general method for the synthesis of dinitrocoronene. Researchers should note that optimization of reaction time, temperature, and stoichiometry of reagents may be necessary to achieve desired yields and purity.

Materials:

-

Coronene

-

Concentrated Nitric Acid (fuming, ≥90%)

-

Concentrated Sulfuric Acid (98%)

-

Acetic Anhydride

-

Dichloromethane (DCM)

-

Methanol

-

Deionized Water

-

Sodium Bicarbonate (Saturated Solution)

-

Magnesium Sulfate (Anhydrous)

-

Silica Gel (for column chromatography)

Procedure:

-

Dissolution of Coronene: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve coronene in a suitable solvent such as dichloromethane or acetic anhydride. The choice of solvent will depend on the specific reaction conditions and the desired solubility of the starting material and product.

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a 1:2 ratio (v/v) under cooling in an ice bath.

-

Nitration Reaction: Cool the solution of coronene to 0°C using an ice bath. Slowly add the nitrating mixture dropwise to the coronene solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 5°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified period. The progress of the reaction should be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, quench the reaction by pouring the mixture over crushed ice. The crude product will precipitate out of the solution.

-

Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the product with dichloromethane. Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude dinitrocoronene.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the dinitrocoronene isomer(s).

DOT Script for Experimental Workflow

Caption: Experimental workflow for the synthesis and purification of dinitrocoronene.

Physicochemical Properties

| Property | Expected Value / Observation |

| Molecular Formula | C₂₄H₁₀N₂O₄ |

| Molecular Weight | 406.35 g/mol |

| Appearance | Expected to be a yellow to orange crystalline solid. |

| Solubility | Likely to have low solubility in non-polar solvents and slightly better solubility in polar aprotic solvents like DMSO and DMF. |

| Melting Point | Expected to have a high melting point, likely > 300°C, due to the rigid aromatic structure and potential for strong intermolecular interactions. |

| Thermal Stability | The presence of nitro groups may reduce the thermal stability compared to coronene. Thermal decomposition analysis (TGA) would be required for quantitative assessment. |

| Electrochemical Properties | The nitro groups are redox-active and will introduce accessible reduction potentials. Cyclic voltammetry would reveal the electrochemical behavior. |

Spectroscopic Characterization

The structure of dinitrocoronene can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of dinitrocoronene is expected to be complex due to the presence of multiple aromatic protons in different chemical environments. The exact chemical shifts will depend on the substitution pattern of the nitro groups. The strong electron-withdrawing nature of the nitro group will cause a downfield shift for protons in close proximity.

¹³C NMR: The carbon NMR spectrum will show a number of distinct signals for the aromatic carbons. Carbons directly attached to the nitro groups will be significantly deshielded and appear at a lower field.

| Nucleus | Expected Chemical Shift (ppm) Range | Comments |

| ¹H | 7.5 - 9.5 | The exact shifts and coupling patterns will be highly dependent on the isomer. Protons ortho and para to the nitro groups will be the most downfield shifted. |

| ¹³C | 120 - 150 | Aromatic carbons will resonate in this region. Carbons bearing the nitro groups (ipso-carbons) are expected to be the most deshielded, potentially appearing around 145-150 ppm. |

Infrared (IR) Spectroscopy

The IR spectrum of dinitrocoronene will be characterized by strong absorption bands corresponding to the nitro group.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-O | 1500 - 1560 | Asymmetric Stretching |

| N-O | 1335 - 1370 | Symmetric Stretching |

| C-N | 830 - 870 | Stretching |

| Ar C-H | 3000 - 3100 | Stretching |

| Ar C=C | 1400 - 1600 | In-plane Ring Stretching |

| Ar C-H | 690 - 900 | Out-of-plane Bending |

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and fragmentation pattern of dinitrocoronene.

| Ion | Expected m/z | Comment |

| [M]⁺ | 406.35 | Molecular ion peak. |

| [M-NO]⁺ | 376.35 | Loss of a nitric oxide radical. |

| [M-NO₂]⁺ | 360.35 | Loss of a nitro radical. This is often a prominent peak in the mass spectra of nitroaromatic compounds. |

| [M-2NO₂]⁺ | 314.35 | Loss of both nitro groups. |

Signaling Pathways and Logical Relationships

The primary chemical transformations involving dinitrocoronene, as suggested by related literature, include further nitration and reduction of the nitro groups. These pathways open up a rich area of coronene chemistry.

DOT Script for Reaction Pathways

Caption: Reaction pathways starting from coronene to dinitrocoronene and its subsequent transformations.

Conclusion

This technical guide has provided a detailed overview of the preparation and expected properties of dinitrocoronene. While a lack of specific published experimental data necessitates the use of generalized protocols and predictive characterizations, the information presented herein serves as a valuable starting point for researchers. The synthetic route via electrophilic nitration is well-established for aromatic systems and is expected to be applicable to coronene. The anticipated spectroscopic and physicochemical properties provide a framework for the characterization and purification of this important derivative. The potential for further functionalization of dinitrocoronene underscores its significance as a versatile building block in the synthesis of novel coronene-based materials. Future experimental work is required to validate and expand upon the foundational information provided in this guide.

The Impact of Nitro Group Substitution on the Aromaticity of Coronene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coronene, a polycyclic aromatic hydrocarbon (PAH) composed of a central benzene ring fused with six surrounding benzene rings, exhibits a high degree of aromaticity, contributing to its unique electronic and photophysical properties. The introduction of substituents, particularly strong electron-withdrawing groups like the nitro (-NO₂) group, is anticipated to significantly modulate this aromatic character. This technical guide explores the theoretical and practical aspects of investigating the impact of nitro group substitution on the aromaticity of coronene. While direct experimental and computational data on nitro-substituted coronene is limited in the current literature, this guide synthesizes established principles of physical organic chemistry and draws parallels from studies on other nitro-aromatic compounds to provide a comprehensive overview. We will delve into the expected changes in aromaticity, propose detailed experimental and computational protocols for its investigation, and present hypothetical data to illustrate these anticipated effects.

Introduction: The Aromaticity of Coronene

Coronene is considered a "superaromatic" molecule, a designation arising from its extended π-electron system and high resonance energy.[1] Its planarity and D₆h symmetry contribute to a highly delocalized electron cloud, which is the foundation of its aromatic character. The aromaticity of coronene can be quantified using various theoretical and experimental methods, with Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) being two of the most prominent computational indices.

The introduction of a nitro group, a potent electron-withdrawing substituent through both inductive and resonance effects, is expected to perturb the delocalized π-system of coronene. This perturbation is predicted to lead to a decrease in the overall aromaticity of the molecule. The extent of this effect will likely depend on the number and position of the nitro groups on the coronene core.

Expected Impact of Nitro Groups on Coronene's Aromaticity

The nitro group deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density.[2] This electron-withdrawing nature disrupts the uniform delocalization of π-electrons that is characteristic of aromatic systems. In the context of coronene, the following effects are anticipated:

-

Reduction in Aromaticity: The primary effect of nitro substitution will be a decrease in the aromaticity of the coronene core. This is because the nitro group pulls electron density from the ring system, localizing it and thereby reducing the overall cyclic delocalization.

-

Ring-Specific Effects: The impact of the nitro group may not be uniform across the entire coronene molecule. The peripheral benzene rings are expected to be more significantly affected than the central ring.

-

Positional Dependence: The position of the nitro group(s) will be crucial. Substitution at different positions on the coronene periphery will lead to varying degrees of aromaticity reduction due to differences in resonance and inductive effects. Multiple nitro substitutions are expected to have a cumulative and more pronounced effect on decreasing aromaticity.

Data Presentation: Quantifying the Impact on Aromaticity

To illustrate the expected impact of nitro substitution on the aromaticity of coronene, the following tables present both literature-reported baseline data for unsubstituted coronene and hypothetical data for mono- and di-nitro substituted coronene. It is crucial to note that the data for nitro-substituted coronene is hypothetical and serves as an illustrative prediction based on established chemical principles.

Table 1: Nucleus-Independent Chemical Shift (NICS) Values (ppm)

NICS is a magnetic criterion for aromaticity, where negative values indicate aromaticity and less negative or positive values suggest reduced aromaticity or anti-aromaticity. NICS(0) refers to the value at the ring center, while NICS(1) is calculated 1 Å above the ring plane.

| Compound | Ring | NICS(0) (ppm) (Literature/Hypothetical) | NICS(1) (ppm) (Literature/Hypothetical) |

| Coronene (Unsubstituted) | Central | -3.5[3] | -10.2[3] |

| Peripheral | -10.1[3] | -13.8[3] | |

| Mononitrocoronene (Hypothetical) | Central | -2.8 | -9.5 |

| Substituted Peripheral | -8.5 | -12.0 | |

| Unsubstituted Peripheral | -9.8 | -13.5 | |

| 1,7-Dinitrocoronene (Hypothetical) | Central | -1.5 | -8.0 |

| Substituted Peripheral | -7.0 | -10.5 | |

| Unsubstituted Peripheral | -9.0 | -12.8 |

Table 2: Harmonic Oscillator Model of Aromaticity (HOMA) Indices

HOMA is a geometry-based index of aromaticity, with a value of 1 indicating a fully aromatic system and values less than 1 indicating reduced aromaticity.

| Compound | Ring | HOMA Index (Hypothetical) |

| Coronene (Unsubstituted) | Central | 0.95 |

| Peripheral | 0.98 | |

| Mononitrocoronene (Hypothetical) | Central | 0.92 |

| Substituted Peripheral | 0.90 | |

| Unsubstituted Peripheral | 0.97 | |

| 1,7-Dinitrocoronene (Hypothetical) | Central | 0.88 |

| Substituted Peripheral | 0.82 | |

| Unsubstituted Peripheral | 0.95 |

Experimental and Computational Protocols

Synthesis of Nitrocoronene

A plausible synthetic route for the preparation of nitrocoronene involves the electrophilic nitration of coronene.

Protocol:

-

Dissolution: Dissolve coronene in a suitable inert solvent, such as dichloromethane or nitrobenzene, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be cooled in an ice bath to 0 °C.

-

Nitrating Agent Preparation: Prepare the nitrating agent by carefully adding fuming nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Nitration Reaction: Add the nitrating agent dropwise to the solution of coronene with vigorous stirring, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture over crushed ice to quench the reaction.

-

Extraction: Extract the product into an organic solvent like dichloromethane.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.

-

Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the mononitrocoronene and dinitrocoronene isomers.

-

Characterization: Characterize the purified products using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Computational Methodology for Aromaticity Analysis

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Protocol:

-

Geometry Optimization:

-

Build the initial structures of coronene, mononitrocoronene, and dinitrocoronene isomers.

-

Perform geometry optimization using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).

-

Verify that the optimized structures correspond to true minima on the potential energy surface by performing frequency calculations (no imaginary frequencies).

-

-

NICS Calculations:

-

Using the optimized geometries, perform NICS calculations using the Gauge-Independent Atomic Orbital (GIAO) method.

-

Place ghost atoms (Bq) at the geometric center of each ring (central and peripheral) to calculate NICS(0).

-

Place ghost atoms 1 Å above the center of each ring to calculate NICS(1).

-

-

HOMA Calculations:

-

Extract the C-C bond lengths from the optimized geometries.

-

Calculate the HOMA index for each ring using the standard HOMA equation and parameters for C-C bonds.

-

Visualizations

Signaling Pathway of Aromaticity Perturbation

References

Synthesis and Characteristics of Trinitrocoronene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characteristics of trinitrocoronene, a nitro-derivative of the polycyclic aromatic hydrocarbon coronene. The synthesis of nitro-substituted coronenes has been explored, revealing challenges in achieving pure compounds. This document outlines a potential synthetic pathway and expected characteristics based on available literature. Due to the limited availability of detailed experimental data and validated protocols in publicly accessible literature, this guide consolidates the existing knowledge and presents a logical framework for the synthesis and characterization of trinitrocoronene.

Introduction

Coronene, a highly symmetrical polycyclic aromatic hydrocarbon, has garnered interest for its unique electronic and photophysical properties. The introduction of nitro groups onto the coronene core is anticipated to significantly modify these properties, potentially leading to applications in materials science and as energetic materials. However, the synthesis and characterization of specific nitro-derivatives, such as trinitrocoronene, are not extensively documented. Early research suggests that the direct nitration of coronene can lead to a mixture of nitro-substituted products, with purification proving to be a significant challenge.[1] This guide aims to provide a detailed overview of the synthesis of trinitrocoronene, drawing from the available scientific literature to propose a viable synthetic route and outline its expected characteristics.

Synthesis of Trinitrocoronene

The preparation of trinitrocoronene is reported to be challenging, with early studies indicating that the direct nitration of coronene often results in mixtures of mono-, di-, and trinitrocoronenes.[1] The purification of trinitrocoronene from these mixtures has been noted as a significant hurdle, with dinitrocoronene often being contaminated with nitrocoronene, and trinitrocoronene containing both dinitro- and nitrocoronene impurities.[1]

A proposed pathway to trinitrocoronene involves a stepwise nitration approach, where coronene is first nitrated to nitrocoronene and dinitrocoronene, which are then subjected to stronger nitrating conditions to yield the desired trinitro-derivative.

Proposed Synthetic Pathway

The synthesis of trinitrocoronene can be envisioned as a multi-step process, starting from the parent hydrocarbon, coronene.

Caption: Proposed synthetic pathway for trinitrocoronene.

Experimental Protocols

Materials:

-

Coronene

-

Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid)

-

Organic solvent (e.g., nitrobenzene)

-

Deionized water

-

Apparatus for heating and stirring

-

Filtration apparatus

-

Chromatography equipment for purification

Procedure:

-

Nitration of Coronene: Dissolve coronene in a suitable organic solvent.

-

Slowly add the nitrating agent to the coronene solution while maintaining a controlled temperature.

-

Heat the reaction mixture for a specified period to promote the nitration reaction.

-

After the reaction is complete, cool the mixture and pour it into cold water to precipitate the crude product.

-

Filter the precipitate and wash it thoroughly with water to remove excess acid.

-

Dry the crude product, which will likely be a mixture of nitrocoronenes.

-

Further Nitration: Subject the mixture of nitrocoronenes to a stronger nitrating agent to increase the degree of nitration towards trinitrocoronene.

-

Repeat the workup procedure (precipitation, filtration, washing, and drying).

-

Purification: The final and most critical step is the purification of trinitrocoronene from the product mixture. This may be attempted using column chromatography, though the literature suggests this is a difficult separation.[1]

Characteristics of Trinitrocoronene

Detailed physicochemical and spectroscopic data for pure trinitrocoronene are scarce in the available literature. However, some fundamental properties can be calculated or inferred.

General Properties

| Property | Value | Source |

| Molecular Formula | C₂₄H₉N₃O₆ | Calculated |

| Molecular Weight | 435.35 g/mol | Calculated |

| Appearance | Expected to be a solid | Inferred |

| Solubility | Likely soluble in some organic solvents | Inferred |

Spectroscopic Data

Specific spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for trinitrocoronene are not available in the reviewed search results. Characterization would be essential to confirm the structure and purity of the synthesized compound.

Experimental and Characterization Workflow

A logical workflow for the synthesis and characterization of trinitrocoronene is presented below. This workflow highlights the key stages, from synthesis to purification and detailed characterization.

Caption: Logical workflow for trinitrocoronene synthesis and analysis.

Conclusion

The synthesis of trinitrocoronene presents a significant synthetic challenge, primarily due to the difficulty in controlling the degree of nitration and purifying the desired product from a complex mixture of nitro-derivatives. While a general synthetic strategy involving the nitration of coronene can be proposed, the lack of detailed and validated experimental protocols in the available literature underscores the need for further research in this area. The development of a reliable method for the synthesis and purification of trinitrocoronene would be a valuable contribution to the field of polycyclic aromatic hydrocarbon chemistry and could enable the exploration of its potential applications in materials science and other areas. Future work should focus on optimizing the reaction conditions to favor the formation of the trinitro-substituted product and developing effective purification techniques to isolate it in high purity.

References

Spectroscopic Analysis of Novel Nitro-Coronene Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze novel nitro-coronene compounds. Given the limited availability of specific data for this emerging class of molecules, this guide leverages established methodologies for the analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) as a foundational framework. The content herein is intended to equip researchers with the necessary knowledge to characterize and quantify this compound derivatives, crucial for advancements in materials science and drug development.

Introduction to this compound Compounds

Coronene, a highly symmetrical polycyclic aromatic hydrocarbon (PAH), serves as a parent structure for a variety of derivatives with unique photophysical and electronic properties. The introduction of nitro groups (-NO₂) onto the coronene core is a key synthetic strategy to modulate these characteristics. The strong electron-withdrawing nature of the nitro group can significantly alter the electron density distribution of the coronene ring system, influencing its absorption, emission, and electrochemical behavior. These modifications are of particular interest in the development of novel electronic materials, fluorescent probes, and potentially, therapeutic agents. The biological activity of many nitro-aromatic compounds is an area of active research, with some demonstrating mutagenic or carcinogenic properties, necessitating robust analytical methods for their detection and characterization.

Spectroscopic Characterization Techniques

A multi-faceted spectroscopic approach is essential for the unambiguous identification and comprehensive characterization of novel this compound compounds. This section outlines the primary spectroscopic methods and provides generalized experimental protocols adaptable for these specific molecules.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound compounds, IR spectroscopy is instrumental in confirming the successful nitration of the coronene core.

Data Presentation:

While specific experimental data for this compound is scarce in the public domain, the characteristic IR absorption bands for aromatic nitro compounds are well-established.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Ar-NO₂ (Nitro group) | Asymmetric stretch | 1550 - 1490 |

| Ar-NO₂ (Nitro group) | Symmetric stretch | 1355 - 1315 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=C (Aromatic) | Ring stretching | 1625 - 1440 |

| C-H (Aromatic) | Out-of-plane bending | 900 - 680 |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

For solid samples, the KBr pellet method is commonly used. Mix a small amount of the this compound compound (typically 1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Grind the mixture to a fine, homogenous powder.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Alternatively, for soluble compounds, a thin film can be cast onto a KBr or NaCl salt plate from a suitable solvent (e.g., dichloromethane, chloroform). Ensure the solvent has completely evaporated before analysis.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Source: Mid-IR source (e.g., Globar).

-

Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) detector.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) must be collected prior to sample analysis.

-

-

Data Analysis:

-

The collected sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the nitro group and the coronene aromatic system.

-

Visualization:

FTIR Experimental Workflow

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated π-systems like coronene and its derivatives. The introduction of nitro groups is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the π-system and the electron-withdrawing nature of the nitro group.

Data Presentation:

| Compound | Solvent | Absorption Maxima (λmax, nm) |

| Methyl-substituted coronene amide analogue | CHCl₃ | 324, ~390 (shoulder) |

| Coronene amide analogue (unsubstituted) | CHCl₃ | 305, 319, 350, 379 |

Data sourced from a study on methyl-substituted coronene amide analogues.[1]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of the this compound compound in a UV-transparent solvent (e.g., cyclohexane, dichloromethane, or acetonitrile).

-

The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0 AU (Absorbance Units) at the λmax to ensure adherence to the Beer-Lambert law. A typical starting concentration is in the micromolar (µM) range.

-

Use a matched pair of quartz cuvettes (one for the sample and one for the solvent blank).

-

-

Instrument Parameters:

-

Spectrophotometer: A double-beam UV-Vis spectrophotometer.

-

Light Source: Deuterium lamp (for UV region) and Tungsten-halogen lamp (for visible region).

-

Wavelength Range: Typically 200 - 800 nm.

-

Scan Speed: Medium.

-

Slit Width: 1.0 nm.

-

Baseline Correction: Perform a baseline correction with the cuvettes filled with the solvent.

-

-

Data Analysis:

-

Record the absorbance spectrum of the sample.

-

Identify the wavelength of maximum absorbance (λmax).

-

The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that provides information about the emission properties of a molecule after it has absorbed light. The fluorescence quantum yield and the Stokes shift (the difference between the absorption and emission maxima) are important parameters that can be determined.

Data Presentation:

Similar to UV-Vis data, specific fluorescence data for this compound is limited. The following table presents data for the methyl-substituted coronene amide analogue.

| Compound | Solvent | Excitation Wavelength (nm) | Emission Maxima (nm) |

| Methyl-substituted coronene amide analogue | CHCl₃ | 323 | 429, 455, 484 |

Data sourced from a study on methyl-substituted coronene amide analogues.[1]

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation:

-

Prepare a very dilute solution of the this compound compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

Use a four-sided polished quartz cuvette.

-

-

Instrument Parameters:

-

Spectrofluorometer: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and a detector (e.g., photomultiplier tube).

-

Excitation and Emission Slits: Typically set to 5 nm.

-

Scan Range:

-

Excitation Spectrum: Scan a range of wavelengths while monitoring the emission at the expected emission maximum.

-

Emission Spectrum: Excite the sample at its λmax (determined from the UV-Vis spectrum) and scan the emission wavelengths.

-

-

Solvent Blank: A spectrum of the pure solvent should be recorded and subtracted from the sample spectrum to remove Raman scattering peaks.

-

-

Data Analysis:

-

Identify the excitation and emission maxima.

-

The fluorescence quantum yield can be determined relative to a known standard (e.g., quinine sulfate).

-

Visualization:

Fluorescence Spectroscopy Workflow

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can provide valuable structural information.

Data Presentation:

| Ion Type | Description |

| Molecular Ion (M⁺) | The ion of the intact molecule. For aromatic compounds, this is often a prominent peak. |

| [M-NO]⁺ | Loss of a nitric oxide radical. |

| [M-NO₂]⁺ | Loss of a nitrogen dioxide radical. This is a common fragmentation pathway for nitroaromatic compounds. |

| [M-O-NO]⁺ | Rearrangement followed by loss of O and NO. |

Experimental Protocol: Mass Spectrometry (e.g., GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the this compound compound in a volatile solvent (e.g., dichloromethane, hexane).

-

For Gas Chromatography-Mass Spectrometry (GC-MS), the compound must be sufficiently volatile and thermally stable.

-

-

Instrument Parameters (GC-MS with Electron Ionization):

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, typically operated at a high temperature (e.g., 280-300 °C).

-

Column: A capillary column suitable for PAHs (e.g., DB-5ms).

-

Oven Program: A temperature gradient is used to separate the components of a mixture (e.g., start at 100 °C, ramp to 300 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: A mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

-

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

For HRMS data, determine the elemental composition from the exact mass.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Data Presentation:

Specific NMR data for this compound is not available. The following table provides reference chemical shift ranges for protons and carbons in related environments.

| Nucleus | Functional Group/Environment | Typical Chemical Shift (δ, ppm) |

| ¹H | Aromatic (Ar-H) | 7.0 - 9.0 |

| ¹³C | Aromatic (Ar-C) | 120 - 150 |

| ¹³C | Aromatic (Ar-C-NO₂) | 140 - 160 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve an appropriate amount of the this compound sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Filter the solution into a 5 mm NMR tube.

-

-

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nuclei: ¹H and ¹³C.

-

Pulse Programs: Standard single-pulse experiments for ¹H and ¹³C. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used for more complex structures to establish connectivity.

-

Temperature: Room temperature.

-

-

Data Analysis:

-

Reference the spectra to the TMS signal.

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants (for ¹H), and multiplicities to assign the signals to specific protons and carbons in the molecule.

-

Biological Activity and Signaling Pathways

The biological effects of this compound compounds are not yet well-documented. However, many nitro-PAHs are known to be genotoxic and carcinogenic. Their toxicity is often mediated through metabolic activation.

Metabolic Activation of Nitro-PAHs:

Nitro-PAHs can be metabolized in vivo by nitroreductases to form reactive intermediates that can bind to DNA, leading to mutations. This general pathway is a critical consideration in the toxicological assessment of any new nitro-aromatic compound.

Visualization:

General Metabolic Activation of Nitro-PAHs

Photothermal Therapy:

This compound-derived carbon dots have been investigated for their potential in photothermal therapy (PTT). This therapeutic approach does not rely on a classical signaling pathway but rather on the physical properties of the material. When irradiated with near-infrared (NIR) light, these carbon dots absorb the light energy and convert it into localized heat, leading to hyperthermia and subsequent cell death in the targeted (e.g., tumor) tissue. The mechanism is primarily a physical process of energy conversion rather than a biochemical signaling cascade.

Conclusion

The spectroscopic analysis of novel this compound compounds requires a combination of techniques to fully elucidate their structure and properties. While specific data for this class of compounds is still emerging, the well-established methodologies for nitro-PAHs provide a robust starting point for researchers. This guide has provided an overview of the key spectroscopic methods, adaptable experimental protocols, and a glimpse into the potential biological implications of these fascinating molecules. As research in this area progresses, the population of a comprehensive spectroscopic database for this compound derivatives will be crucial for accelerating their application in various scientific and technological fields.

References

Computational Modeling of Nitro-Coronene Structures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational modeling of nitro-coronene structures, a subset of nitrated polycyclic aromatic hydrocarbons (NPAHs). Given the limited direct research on this compound, this document establishes a framework for its study by drawing parallels from computational and experimental investigations of other NPAHs. It covers theoretical principles, computational methodologies, data interpretation, and relevant experimental protocols. The guide is intended to serve as a foundational resource for researchers and professionals engaged in the study of NPAHs, particularly in the context of environmental science and drug development, where understanding the structure-activity relationships of these compounds is crucial for assessing their toxicological impact and potential therapeutic applications.

Introduction

Coronene, a highly condensed polycyclic aromatic hydrocarbon (PAH), serves as a significant model for larger graphitic structures. The introduction of nitro (-NO2) groups to the coronene backbone can dramatically alter its electronic properties, reactivity, and biological activity. Nitrated polycyclic aromatic hydrocarbons are a class of compounds known for their environmental prevalence and potential toxicity.[1][2][3] Computational modeling offers a powerful and cost-effective approach to investigate the structure, properties, and potential biological effects of this compound and other NPAHs at the molecular level.

This guide outlines the key aspects of performing and interpreting computational models of this compound structures. It details the theoretical background, common computational techniques, and the types of data that can be generated. Furthermore, it provides generalized experimental protocols for the synthesis, characterization, and toxicological assessment of NPAHs, which can be adapted for this compound studies.

Theoretical Background

The addition of a nitro group to the coronene structure introduces significant electronic perturbations. The strong electron-withdrawing nature of the nitro group can influence the aromaticity, electron density distribution, and frontier molecular orbitals (HOMO and LUMO) of the coronene core. These changes are fundamental to understanding the molecule's reactivity and interaction with biological systems.

Electronic Structure of Coronene

Coronene is a planar PAH with D6h symmetry, characterized by a highly delocalized π-electron system.[4] Its electronic properties, such as the HOMO-LUMO gap, are key determinants of its chemical behavior.[4]

Impact of Nitration

Nitration can affect the coronene structure in several ways:

-

Electron Density Redistribution: The nitro group withdraws electron density from the aromatic rings, creating regions of positive electrostatic potential.

-

Modification of Frontier Orbitals: The energies of the HOMO and LUMO are typically lowered, which can impact the molecule's reactivity and spectroscopic properties.

-

Geometric Changes: The introduction of the nitro group can cause minor distortions in the planarity of the coronene backbone.

Computational Methodologies

A variety of computational methods can be employed to model this compound structures. The choice of method depends on the specific properties of interest and the desired balance between accuracy and computational cost.

Density Functional Theory (DFT)

DFT is a widely used quantum mechanical method for calculating the electronic structure of molecules.[4] It provides a good compromise between accuracy and computational efficiency for systems of the size of this compound.

Typical DFT Workflow:

-

Geometry Optimization: The first step is to find the lowest energy structure of the this compound molecule.

-

Frequency Analysis: This is performed to confirm that the optimized structure corresponds to a true energy minimum and to calculate vibrational spectra.

-

Electronic Property Calculation: Once the geometry is optimized, various electronic properties can be calculated, including:

-

Molecular orbital energies (HOMO, LUMO)

-

Electron density and electrostatic potential maps

-

Mulliken and Natural Bond Orbital (NBO) population analysis

-

Simulated UV-Vis and IR spectra

-

Table 1: Key Computational Parameters from DFT Calculations of a Hypothetical Mono-Nitro-Coronene

| Parameter | Description | Exemplary Value |

| Total Energy | The total electronic energy of the optimized molecule. | -1500 Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -2.1 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 4.4 eV |

| Dipole Moment | A measure of the molecule's overall polarity. | 3.5 Debye |

| C-NO2 Bond Length | The distance between the carbon atom of the coronene ring and the nitrogen atom of the nitro group. | 1.48 Å |

| O-N-O Bond Angle | The angle between the two oxygen atoms and the nitrogen atom in the nitro group. | 125° |

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of molecules over time. For this compound, MD can be used to investigate its interactions with other molecules, such as water, DNA, or proteins, providing insights into its solvation, binding mechanisms, and potential for intercalation.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or toxicity.[5] For NPAHs, QSAR can be used to predict their toxicity based on calculated molecular descriptors.

Table 2: Common Molecular Descriptors Used in QSAR Models for NPAH Toxicity

| Descriptor Class | Examples | Relevance to Toxicity |

| Electronic | HOMO/LUMO energies, Dipole moment, Mulliken charges | Relate to reactivity and intermolecular interactions. |

| Topological | Molecular connectivity indices, Wiener index | Describe the size, shape, and branching of the molecule. |

| Thermodynamic | Heat of formation, Solvation energy | Indicate the stability and solubility of the compound. |

| Quantum Chemical | Electron affinity, Ionization potential | Relate to the ease of accepting or donating electrons. |

Experimental Protocols

Computational models should ideally be validated by experimental data. The following sections provide generalized protocols for the synthesis, characterization, and toxicity assessment of NPAHs.

Synthesis of this compound (General Approach)

The direct nitration of coronene is challenging due to its low solubility and reactivity. A potential synthetic route could involve the nitration of a more soluble coronene precursor, followed by cyclization to form the this compound structure.

A Generalized Nitration Protocol for PAHs:

-

Dissolution: Dissolve the PAH in a suitable organic solvent (e.g., acetic acid, dichloromethane).

-

Nitrating Agent: Slowly add a nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids, or a milder nitrating agent like nitronium tetrafluoroborate) to the solution at a controlled temperature (often cooled in an ice bath).

-

Reaction: Stir the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Quench the reaction by pouring the mixture into ice water.

-

Extraction: Extract the product into an organic solvent.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Spectroscopic Characterization

Various spectroscopic techniques are used to confirm the structure and purity of the synthesized this compound.

Common Spectroscopic Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides information about the chemical environment of the hydrogen and carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: Used to identify the characteristic vibrational frequencies of functional groups, such as the symmetric and asymmetric stretches of the nitro group.

-

UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.

Cytotoxicity Assay

Cytotoxicity assays are used to assess the toxicity of a compound to living cells. A common method is the MTT assay.

Generalized MTT Assay Protocol:

-

Cell Seeding: Seed cells (e.g., a human cell line like HepG2) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound compound dissolved in a suitable solvent (e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

Diagrams are essential for visualizing complex relationships and workflows in computational modeling.

Caption: Workflow for computational modeling of this compound.

Caption: Postulated metabolic activation pathway of NPAHs leading to toxicity.

Conclusion

The computational modeling of this compound structures is a burgeoning area of research with significant implications for environmental science and pharmacology. While direct experimental and computational data on this compound remain limited, the methodologies and principles established for other nitrated polycyclic aromatic hydrocarbons provide a robust framework for its investigation. This guide has outlined the key computational techniques, from DFT to QSAR, and provided generalized experimental protocols to facilitate a multi-faceted approach to studying these complex molecules. By integrating computational modeling with experimental validation, researchers can gain valuable insights into the structure-property-toxicity relationships of this compound and other NPAHs, ultimately contributing to a better understanding of their environmental impact and potential for therapeutic development.

References

- 1. Mechanistic Investigations Into the Developmental Toxicity of Nitrated and Heterocyclic PAHs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Nitrated polycyclic aromatic hydrocarbons: a risk assessment for the urban citizen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study of the Electronic Structure of Coronene Doped with Nitrogen Atoms and Its Effect on CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Exploratory Synthesis of Nitro-Functionalized Polycyclic Aromatic Hydrocarbons

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory synthesis of nitro-functionalized polycyclic aromatic hydrocarbons (nitro-PAHs). It includes detailed experimental protocols for the synthesis of key nitro-PAHs, a summary of their characterization data, and an exploration of the biological signaling pathways associated with their activity, particularly relevant to drug development and toxicology.

Introduction to Nitro-Functionalized Polycyclic Aromatic Hydrocarbons

Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are derivatives of polycyclic aromatic hydrocarbons (PAHs) containing at least one nitro group attached to the aromatic ring system.[1] These compounds are of significant interest to the scientific community due to their mutagenic and carcinogenic properties, which are often more pronounced than those of their parent PAHs.[1][2][3] They are formed through incomplete combustion processes and the atmospheric transformation of PAHs.[1] In the context of drug development, the unique electronic properties conferred by the nitro group make these compounds interesting scaffolds for therapeutic agents, while their toxicity profiles demand careful study.

Synthetic Methodologies

The synthesis of nitro-PAHs can be broadly categorized into two main approaches: the direct nitration of a parent PAH and the construction of the nitro-aromatic system from smaller, pre-functionalized building blocks.

Electrophilic Nitration of Polycyclic Aromatic Hydrocarbons

Electrophilic aromatic substitution is a fundamental method for the introduction of a nitro group onto a PAH. The reaction typically involves the use of a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

A general workflow for the electrophilic nitration of a PAH is depicted below:

References

In-Depth Technical Guide to the Physicochemical Properties of Crystalline Nitro-coronene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical characterization of crystalline nitro-coronene. Given the limited availability of specific experimental data for mononitrocoronene in publicly accessible literature, this document outlines plausible and established methodologies for its preparation and analysis, drawing from research on coronene and other nitro-aromatic compounds.

Synthesis and Crystallization of this compound

The introduction of a nitro group to the coronene core is a critical step in modifying its electronic properties and providing a handle for further functionalization. The following protocols are based on established nitration and crystallization methods for polycyclic aromatic hydrocarbons.

Experimental Protocol: Synthesis of Mononitrocoronene